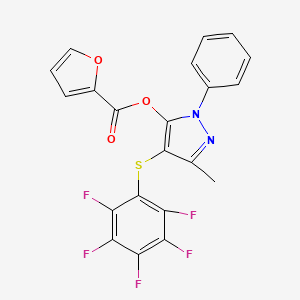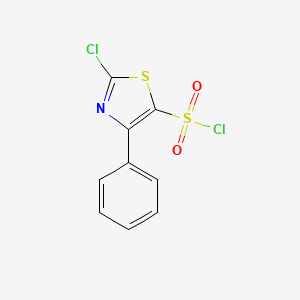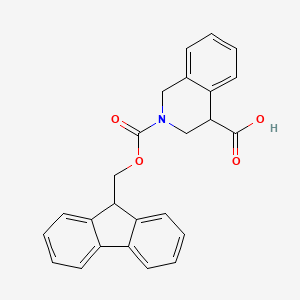![molecular formula C25H21N3O4S B2456580 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide CAS No. 688055-77-8](/img/no-structure.png)
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide, is a chemical compound with the molecular formula C23H18N4O4S and an average mass of 446.478 Da . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolin ring system with an attached phenethylbenzamide group . The presence of the thioxo group (a sulfur atom double-bonded to an oxygen atom) and the dioxolo group (a seven-membered ring containing two oxygen atoms) are notable features of this structure .Scientific Research Applications
Antimicrobial and Antioxidant Potential
Research on compounds structurally related to 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide has demonstrated promising antimicrobial and antioxidant properties. A study by Kumar et al. (2011) on 2,3-disubstituted quinazoline-4(3H)-ones revealed potent inhibitory action against tested bacterial strains and profound antioxidant potential in some synthesized compounds, indicating the therapeutic potential of quinazolinone derivatives in treating infections and oxidative stress-related conditions Exploration of antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones.
Pharmacological Characterization
In pharmacological research, derivatives of quinazoline, similar in structure to the compound , have been characterized for their receptor antagonistic properties. A study by Catarzi et al. (2010) evaluated the affinity of certain quinazoline derivatives at the AMPA receptor, identifying them as potent AMPA receptor antagonists, highlighting their potential in the development of treatments for neurological conditions Pharmacological characterization of some selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists.
Biological Activity of Triazole Derivatives
Another area of interest is the synthesis of triazole derivatives incorporating quinazoline frameworks, which have shown significant biological activity. Research by Havaldar and Patil (2008) on triazole derivatives hinted at their potential biological activities, suggesting applications in designing new therapeutic agents Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity.
Development of Fused Mesoionic Compounds
Kovalenko, Drushlyak, and Mariutsa (2020) contributed to the field by synthesizing novel fused mesoionic compounds, showcasing the versatility of quinazoline derivatives in the synthesis of complex molecules with potential pharmacological applications One-pot synthesis of novel fused mesoionic compounds: 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates.
Antioxidant and Cytotoxic Activity
Pele et al. (2022) explored the synthesis of polyphenolic derivatives of quinazolin-4(3H)-one, demonstrating significant antioxidant and cytotoxic activities against cancerous cell types, emphasizing the role of quinazolinone derivatives in cancer research Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation.
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s important to note that the compound is intended for research use only.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions, particularly given that it is not intended for human or veterinary use.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(bromomethyl)-N-phenethylbenzamide with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "4-(bromomethyl)-N-phenethylbenzamide", "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-(bromomethyl)-N-phenethylbenzamide in chloroform and add 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carbaldehyde. Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid to the reaction mixture and stir for 1 hour.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2 hours.", "Step 4: Quench the reaction by adding methanol and stir for 1 hour.", "Step 5: Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of chloroform and methanol as the eluent." ] } | |
CAS RN |
688055-77-8 |
Molecular Formula |
C25H21N3O4S |
Molecular Weight |
459.52 |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
InChI Key |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B2456499.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)


![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)


![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)